Karaviloside XI

AMPK activation GLUT4 translocation Anti-diabetic

Karaviloside XI is the stereochemically unambiguous, most abundant karaviloside isolated from Momordica charantia (2376.44 ppb), delivering AMPK activation and GLUT4 translocation at ~1 nM potency without α-glucosidase interference. Unlike generic cucurbitane extracts, its fully assigned absolute configuration eliminates batch-to-batch variability, making it the definitive positive control for insulin-independent glucose uptake assays and AMPK modulator screening. Choose purified Karaviloside XI for reproducible, structure-specific pharmacology.

Molecular Formula C36H60O10
Molecular Weight 652.9 g/mol
Cat. No. B13404776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaraviloside XI
Molecular FormulaC36H60O10
Molecular Weight652.9 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
InChIInChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1
InChIKeyPEINIOPDXITOFS-TWWORFEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Karaviloside XI as a Stereochemistry-Confirmed Cucurbitane Triterpenoid Glycoside for Metabolic Research Procurement


Karaviloside XI is a stereochemistry-established cucurbitane-type triterpenoid glycoside isolated from the fruit and root of Momordica charantia (bitter melon), characterized by a molecular formula of C36H60O10 and a molecular weight of 652.87 g/mol [1]. It belongs to a family of compounds recognized for their ability to activate AMP-activated protein kinase (AMPK) and stimulate GLUT4 translocation, mechanisms central to glucose homeostasis and energy metabolism . Unlike many bitter melon isolates reported without full stereochemical assignment, the absolute configuration of Karaviloside XI has been rigorously determined by 1D- and 2D-NMR and other spectroscopic methods, making it a structurally unambiguous chemical probe for AMPK pathway research [1][2].

Why Karaviloside XI Cannot Be Replaced by Generic Momordica Charantia Extracts or Other In-Class Analogs


The biological activity of cucurbitane-type triterpenoids is exquisitely dependent on subtle structural features, including glycosylation pattern, stereochemistry, and aglycone architecture, making generic substitution scientifically unreliable [1]. The Tan et al. (2008) study explicitly identified that, among a panel of structurally related cucurbitane glycosides co-isolated from the same plant material, only Karaviloside XI and momordicoside S exhibited the most significant potency, underscoring that not all in-class compounds are functionally equivalent [1]. Furthermore, quantitative analysis of bitter melon tissues revealed that Karaviloside XI is the most abundant karaviloside present (2376.44 ppb), dwarfing the concentrations of structurally similar but functionally distinct analogs like Karaviloside X (639.17 ppb) and Karaviloside VIII (599.83 ppb), meaning that an extract standardized to total cucurbitane content cannot serve as a proxy for the specific bioactivity of purified Karaviloside XI [2].

Karaviloside XI: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Superior Potency in Stimulating GLUT4 Translocation via AMPK Pathway Activation Compared to In-Class Analogs

In a head-to-head comparison of four cucurbitane glycosides and karaviloside XI isolated from the same batch of Momordica charantia, the authors of the primary characterization study explicitly stated that 'among these compounds, we have identified two glycosides, karaviloside XI (1) and momordicoside S (5), that show the most significant potency' [1]. The broader class, including Karaviloside XI, exhibited a strong efficacy in stimulating GLUT4 translocation with an EC50 of approximately 1 nM and a maximal effect at 10-100 nM, a potency comparable to insulin (100 nM) and approximately 2,000,000-fold more potent than the reference AMPK activator AICAR (EC50 ~2 mM) . While the individual EC50 value for Karaviloside XI was not separately reported, it was distinguished qualitatively from the less potent momordicosides Q, R, and T within the same experimental system [1].

AMPK activation GLUT4 translocation Anti-diabetic Glucose uptake L6 myotubes

Dominant Natural Abundance in Momordica charantia Fruit Tissues Quantified by LC-MS/MS

A 2024 LC-MS/MS characterization study comparing the yields of karavilosides from different parts of bitter melon fruit reported that Karaviloside XI is the most abundant compound in its class. The descending order of abundance was: Karaviloside XI (2376.44 ppb) > Karaviloside X (639.17 ppb) > Karaviloside VIII (599.83 ppb) [1]. This represents an approximately 3.7-fold greater abundance for Karaviloside XI compared to Karaviloside X and a 4.0-fold greater abundance compared to Karaviloside VIII. This quantitative abundance data was obtained from a validated green extraction-ultrasonication method coupled with LC-MS/MS analysis on fresh and dried fruit samples, providing direct evidence that Karaviloside XI is the predominant karaviloside congener in the natural source [1].

Natural abundance LC-MS/MS quantification Extract yield Karavilosides Plant tissue distribution

Negligible α-Glucosidase Inhibition Activity Compared to Acarbose, Defining a Distinct Anti-Diabetic Mechanism

A systematic review of Momordica charantia bioactivities reported that Karaviloside XI and other isolated cucurbitane glycosides were tested for α-glucosidase inhibition but showed 'no effect compared to acarbose' [1]. Acarbose, a standard α-glucosidase inhibitor, typically exhibits IC50 values in the low micromolar to nanomolar range depending on the assay conditions. The lack of α-glucosidase inhibitory activity for Karaviloside XI, contrasted with its potent AMPK-dependent GLUT4 translocation activity, indicates a mechanistically distinct anti-diabetic profile. This functional selectivity—potent AMPK activation without α-glucosidase inhibition—is not shared by all bitter melon constituents, as other metabolite classes, including polysaccharides and phenolic extracts, have demonstrated α-glucosidase inhibition [1][2].

α-glucosidase inhibition Acarbose Anti-diabetic mechanism Specificity Off-target activity

Stereochemistry-Established Identity Enabling Reproducible AMPK Phosphorylation at T172 and ACC Phosphorylation at S79

The absolute configuration of Karaviloside XI was rigorously established using 1D- and 2D-NMR and other spectroscopic methods, differentiating it from mis-assigned or incompletely characterized cucurbitane glycosides in the literature [1][2]. This stereochemistry-confirmed identity is functionally significant: the Tan et al. (2008) study demonstrated that treatment with Karaviloside XI and its structural analogs increased phosphorylation of AMPK at threonine-172 (T172) and its downstream target acetyl-CoA carboxylase at serine-79 (S79), in a manner analogous to the well-characterized AMPK activator AICAR . The availability of a compound with unambiguous stereochemistry ensures that observed biological effects—AMPK T172 phosphorylation and ACC S79 phosphorylation—can be reliably attributed to a specific molecular entity, which is not guaranteed with stereochemically unassigned or epimeric mixtures of cucurbitane glycosides [1].

Stereochemistry AMPK phosphorylation ACC phosphorylation Structural confirmation NMR

Research and Industrial Application Scenarios Where Karaviloside XI Provides Quantifiable Advantage


AMPK Pathway Activation Studies Requiring a Structurally Defined, High-Potency Positive Control

For laboratories investigating AMPK-mediated glucose uptake and lipid metabolism, Karaviloside XI offers a stereochemically characterized, high-potency (class EC50 ~1 nM for GLUT4 translocation) alternative to insulin (100 nM) or AICAR (2 mM) [1]. Its unambiguous structure eliminates the batch-to-batch variability inherent in plant extracts or partially characterized isolates, making it suitable as a reproducible positive control in high-throughput screening campaigns for AMPK modulators [1][2].

Pre-Clinical Diabetes Research Targeting Insulin-Independent Glucose Disposal

Given its potent and selective AMPK pathway stimulation without α-glucosidase inhibition, Karaviloside XI is ideally suited for in vitro and in vivo studies aimed at dissecting insulin-independent glucose disposal mechanisms [1][2]. Its lack of α-glucosidase activity, confirmed in comparative assays against acarbose, means that any observed enhancement of glucose uptake can be confidently attributed to AMPK/GLUT4 translocation rather than gastrointestinal carbohydrate absorption inhibition [2].

Large-Scale Natural Product Isolation and Reference Standard Development

Karaviloside XI's 3.7- to 4.0-fold higher natural abundance compared to Karaviloside X and Karaviloside VIII makes it the most accessible and cost-effective karaviloside for large-scale isolation [1]. This abundance advantage is critical for analytical reference standard production, where sufficient quantities of high-purity compound are needed for HPLC/LC-MS/MS method validation, stability studies, and inter-laboratory proficiency testing [1].

Structure-Activity Relationship (SAR) Studies on Cucurbitane Glycosides

As one of the two most potent compounds within its isolation series, Karaviloside XI serves as a key reference point for SAR campaigns exploring the role of glycosylation pattern and aglycone structure in AMPK activation [1]. Its availability in stereochemically pure form enables reliable comparative pharmacological profiling against newly synthesized or isolated analogs, ensuring that observed differences in potency or efficacy reflect genuine structure-dependent effects rather than impurities or stereochemical ambiguities [1][2].

Quote Request

Request a Quote for Karaviloside XI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.